N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

描述

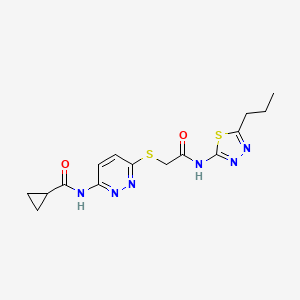

N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a pyridazine core modified with a thioether-linked 2-oxoethyl group. This group is further substituted with a 5-propyl-1,3,4-thiadiazol-2-ylamine moiety, while the pyridazine nitrogen at position 3 is appended with a cyclopropanecarboxamide. The cyclopropane ring may enhance metabolic stability or influence conformational rigidity, a feature observed in analogous compounds .

属性

IUPAC Name |

N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S2/c1-2-3-13-20-21-15(25-13)17-11(22)8-24-12-7-6-10(18-19-12)16-14(23)9-4-5-9/h6-7,9H,2-5,8H2,1H3,(H,16,18,23)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGGHYLLMHOEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures such as 1,3,4-thiadiazoles and benzimidazoles have been reported to exhibit a wide range of biological activities. They have shown activities such as anti-inflammatory, antimicrobial, antitumor, and antihypertensive.

生物活性

N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, identified by CAS number 1021256-13-2, is a complex organic compound that incorporates a pyridazine ring and a thiadiazole moiety. This compound is part of a broader class of nitrogen-rich heterocycles known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.5 g/mol. The structure features a cyclopropanecarboxamide group linked to a pyridazine and thiadiazole moiety, which are known for their pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1021256-13-2 |

| Molecular Formula | C₁₅H₂₀N₆O₂S₂ |

| Molecular Weight | 380.5 g/mol |

| Melting Point | Not available |

| Density | Not available |

1. Antitumor Activity

Recent studies have highlighted the potential antitumor effects of thiadiazole derivatives. For instance, compounds containing the thiadiazole nucleus have demonstrated significant cytotoxicity against various cancer cell lines. In particular, derivatives with enhanced lipophilicity showed improved tissue permeability and interaction with biological targets, which may contribute to their anticancer properties .

Case Study:

A study evaluating several thiadiazole derivatives revealed that certain compounds exhibited IC50 values as low as 0.73 µg/mL against HeLa cells, indicating potent antitumor activity . The presence of additional functional groups in these derivatives often enhances their efficacy.

2. Inhibition of Enzymatic Activity

Thiadiazole and oxadiazole derivatives have been identified as inhibitors of various enzymes involved in critical biological pathways. For example, some studies have reported that these compounds can inhibit the activity of monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate metabolism.

3. Antimicrobial Properties

The biological activity of similar nitrogen-rich heterocycles has also been explored in the context of antimicrobial effects. Compounds with thiadiazole structures have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other known derivatives:

| Compound Name | Anticancer IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Thiadiazole Derivative A | 0.73 | Enzyme inhibition |

| Thiadiazole Derivative B | 0.86 | Lipophilicity enhancement |

| N-(6-(Thiadiazolyl)pyridazine derivative) | Varies | Antimicrobial and anticancer |

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of pyridazine- and thiadiazole-containing derivatives. Below is a comparative analysis of structurally related molecules, primarily sourced from pharmacopeial and synthetic chemistry literature (Table 1).

Table 1: Structural Comparison of Analogous Compounds

Key Observations :

Core Heterocycles: The target compound’s pyridazine core is shared with 896054-33-4 and 923681-29-2, but it uniquely incorporates a 1,3,4-thiadiazole group.

Substituent Effects :

- The 5-propyl group on the thiadiazole ring enhances lipophilicity compared to methyl or ethoxy substituents (e.g., in 923681-29-2), which may improve membrane permeability but could reduce aqueous solubility.

- The cyclopropanecarboxamide moiety is conserved across analogs (e.g., 923139-08-6), suggesting its role in stabilizing binding interactions or resisting enzymatic degradation .

Thioether Linkage :

- The thioether bridge (common in all listed compounds) likely contributes to metabolic stability by reducing susceptibility to oxidative cleavage compared to ether or ester linkages.

Pharmacological and Biochemical Insights

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

- Antimicrobial Activity : Thiadiazole derivatives (e.g., those in pharmacopeial tests ) often exhibit antimicrobial properties due to their ability to chelate metal ions or disrupt bacterial cell wall synthesis. The propyl substituent may enhance penetration through lipid bilayers.

常见问题

What are the established synthetic routes for N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Basic : The compound can be synthesized via multi-step reactions involving cyclocondensation and cyclization. For example, thiadiazole derivatives are typically prepared using N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and hydrazine derivatives in refluxing acetonitrile, followed by cyclization in DMF with iodine and triethylamine . Characterization via - and -NMR is critical for structural validation.

- Advanced : To optimize yield and purity, employ Design of Experiments (DoE) . For instance, vary factors like solvent polarity, reaction time, and catalyst concentration. Statistical methods (e.g., response surface methodology) can identify optimal conditions while minimizing trials . Computational tools (e.g., quantum chemical calculations) may predict reaction pathways and transition states, reducing experimental redundancy .

How can researchers resolve contradictions in reported bioactivity data for this compound?

- Basic : Ensure compound purity using HPLC (>98%) and confirm structural integrity via spectroscopy . Reproduce assays under standardized conditions (e.g., pH, temperature) to isolate variables.

- Advanced : Perform meta-analysis of existing studies to identify methodological discrepancies (e.g., cell lines, assay protocols). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities independently. Cross-reference with computational models (e.g., molecular dynamics simulations) to reconcile conflicting mechanistic hypotheses .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

- Basic : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length on the thiadiazole ring) and test in bioassays (e.g., antimicrobial MIC, enzyme inhibition IC). Compare logP values and steric effects to correlate structural changes with activity .

- Advanced : Integrate molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., GSK-3β). Pair with QSAR models using descriptors like electrostatic potential or H-bonding capacity to quantify substituent contributions . Validate predictions via crystallography (e.g., X-ray diffraction of protein-ligand complexes) .

How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?

- Basic : Use Lipinski’s Rule of Five to prioritize analogs with favorable ADME properties. Calculate descriptors like polar surface area (PSA) and blood-brain barrier permeability using software such as SwissADME.

- Advanced : Apply machine learning (e.g., random forest models) trained on datasets of similar thiadiazole derivatives to predict metabolic stability and toxicity. Perform free-energy perturbation (FEP) simulations to optimize binding free energy while minimizing off-target interactions .

What advanced techniques are suitable for elucidating the reaction mechanism of its synthesis?

- Basic : Monitor reaction progress via TLC or in situ FTIR to detect intermediates. Use isotopic labeling (e.g., ) to trace atom migration during cyclization.

- Advanced : Employ DFT calculations (e.g., Gaussian 09) to model transition states and reaction coordinates. Validate with ESI-MS to capture short-lived intermediates. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe electronic changes in catalysts .

How can researchers address challenges in scaling up synthesis without compromising yield?

- Basic : Optimize solvent volume and catalyst recovery in batch reactions. Use stirred-tank reactors with controlled temperature and agitation rates.

- Advanced : Implement continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. Apply process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, pressure). Use CFD simulations to model reactor hydrodynamics and identify bottlenecks .

What strategies are effective for validating the compound’s target engagement in cellular models?

- Basic : Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm phenotype rescue upon target inhibition. Perform Western blotting to measure downstream protein expression.

- Advanced : Deploy thermal shift assays (TSA) to measure target protein stabilization upon binding. Cryo-EM or single-molecule fluorescence can visualize ligand-induced conformational changes in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。